molecular formula C8H15F2NO2 B12831104 tert-Butyl 3-amino-4,4-difluorobutanoate

tert-Butyl 3-amino-4,4-difluorobutanoate

Cat. No.: B12831104
M. Wt: 195.21 g/mol
InChI Key: BLUKZRJOIYEJGB-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4,4-difluorobutanoate is a chemical building block designed for research and development applications, particularly in pharmaceutical and agrochemical synthesis. This compound features both a protected tert-butyl ester group and a primary amine, making it a versatile intermediate for constructing more complex molecules. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to fine-tune a compound's properties, such as its metabolic stability, lipophilicity, and bioavailability. The tert-butyl ester group offers advantages in synthetic routes, as it is stable under basic conditions and can be cleanly deprotected under mild acidic conditions to reveal the free carboxylic acid. Researchers can utilize this reagent in various synthetic transformations, including amide bond formation and nucleophilic substitution reactions. This product is intended for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15F2NO2

Molecular Weight

195.21 g/mol

IUPAC Name

tert-butyl 3-amino-4,4-difluorobutanoate

InChI

InChI=1S/C8H15F2NO2/c1-8(2,3)13-6(12)4-5(11)7(9)10/h5,7H,4,11H2,1-3H3

InChI Key

BLUKZRJOIYEJGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(F)F)N

Origin of Product

United States

Retrosynthetic Analysis of Tert Butyl 3 Amino 4,4 Difluorobutanoate

Disconnection Strategies for the Butanoate Backbone

The retrosynthetic analysis of tert-butyl 3-amino-4,4-difluorobutanoate commences with the strategic disconnection of its butanoate backbone. The primary bonds for consideration are the C2-C3 and C3-N bonds, as their formation represents key steps in assembling the core structure.

A logical primary disconnection is the C3-N bond, which corresponds to an amination reaction in the forward synthesis. This leads to a β-haloor β-hydroxy-γ,γ-difluoro tert-butyl butanoate precursor. This approach simplifies the target molecule into a fluorinated butanoate and an ammonia (B1221849) equivalent.

Alternatively, a C2-C3 bond disconnection can be envisioned, which would correspond to a conjugate addition type reaction. This strategy would involve the addition of a nucleophilic difluoromethyl species to a tert-butyl acrylate (B77674) derivative bearing a nitrogen-containing substituent at the β-position. However, the synthesis of a suitable difluoromethyl nucleophile and the control of regioselectivity in the addition present significant challenges.

A more promising approach involves a Mannich-type reaction, which forms both the C3-N and C2-C3 bonds in a convergent manner. This strategy would involve the reaction of a difluoroacetaldehyde (B14019234) equivalent, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532) derived from tert-butyl acetate (B1210297).

A particularly relevant strategy is the base-catalyzed Mannich addition of a nucleophilic glycinate-derived Schiff base to an electrophilic chiral N-(tert-butylsulfinyl)difluoro(phosphoryl)imine. nih.gov This method has been successfully employed for the synthesis of related β-amino-γ,γ-difluoro-ω-phosphonoglutamic acid derivatives and offers a high degree of stereocontrol. nih.gov

Disconnection StrategyKey Reaction in Forward SynthesisPrecursorsReference
C3-N Bond DisconnectionAminationβ-halo or β-hydroxy-γ,γ-difluoro tert-butyl butanoate, Ammonia equivalentGeneral Amination Protocols
C2-C3 Bond DisconnectionConjugate Additiontert-butyl β-aminoacrylate derivative, Difluoromethyl nucleophileGeneral Conjugate Addition Principles
Mannich-type ReactionMannich ReactionDifluoroacetaldehyde equivalent, Amine, tert-butyl acetate derived ketene silyl acetalGeneral Mannich Reaction Principles
Asymmetric Mannich AdditionBase-catalyzed Mannich additionNucleophilic glycinate (B8599266) Schiff base, Electrophilic N-(tert-butylsulfinyl)difluoro(phosphoryl)imine nih.gov

Strategic Considerations for the Difluoromethylene Moiety

The introduction of the difluoromethylene (CF₂) group is a critical aspect of the synthesis. The positioning of this group at the C4 position, adjacent to the carbonyl group of the butanoate, influences the electronic properties of the molecule and presents a specific synthetic hurdle.

One of the most common methods for introducing a difluoromethylene group is the deoxofluorination of a corresponding ketone precursor. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are frequently used for this transformation. In the context of our target molecule, this would involve the synthesis of a tert-butyl 3-amino-4-oxobutanoate derivative, which can then be fluorinated.

Another strategy involves the use of fluorinated building blocks. For instance, a Reformatsky-type reaction using ethyl bromodifluoroacetate with a suitable imine can directly install the difluoroacetate (B1230586) moiety. Subsequent manipulation of the functional groups would then lead to the desired butanoate structure. A zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides has been shown to be an effective method for synthesizing α,α-difluoro-β-amino amides. chemrxiv.org

Furthermore, the use of organometallic reagents bearing a difluoromethyl group, such as (bromodifluoromethyl)trimethylsilane (B180072) ((TMS)CF₂Br), in the presence of a suitable catalyst, can be a powerful tool for introducing the CF₂ unit.

MethodReagent(s)PrecursorReference
DeoxofluorinationDAST, Deoxo-Fluor®tert-Butyl 3-amino-4-oxobutanoate derivativeGeneral Deoxofluorination Protocols
Reformatsky ReactionEthyl bromodifluoroacetate, ZincImine derived from a protected aminoaldehyde chemrxiv.org
Fluorinated Building Blocks(Bromodifluoromethyl)trimethylsilane (TMS)CF₂BrSuitable electrophileGeneral Fluorinated Building Block Chemistry

Planning for Amino Group Introduction and Protection

The introduction and protection of the amino group at the C3 position are crucial for a successful synthesis. The choice of the protecting group is critical as it must be stable to the conditions used for the introduction of the difluoromethylene group and the esterification, yet readily cleavable under mild conditions.

A common strategy is to introduce the amino group via a nucleophilic substitution reaction using a protected amine source, such as an azide (B81097), followed by reduction. For instance, a β-hydroxy-γ,γ-difluoro butanoate can be converted to the corresponding azide, which is then reduced to the amine.

Alternatively, the amino group can be introduced through a reductive amination of a β-keto-γ,γ-difluoro ester. This would involve reacting the ketoester with a protected amine, such as benzylamine, in the presence of a reducing agent like sodium cyanoborohydride.

The choice of the protecting group is paramount. The tert-butoxycarbonyl (Boc) group is a suitable choice as it is stable under many reaction conditions but can be easily removed with acid. creative-peptides.com The benzyloxycarbonyl (Z) group is another option, which is stable to a wide range of conditions and can be removed by hydrogenolysis. creative-peptides.com For syntheses involving basic conditions, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is often employed. creative-peptides.com

Introduction MethodReagent(s)Precursor
Nucleophilic SubstitutionSodium azide, then reduction (e.g., H₂, Pd/C)β-hydroxy-γ,γ-difluoro butanoate
Reductive AminationProtected amine (e.g., benzylamine), NaBH₃CNβ-keto-γ,γ-difluoro ester
Protecting GroupAbbreviationStabilityCleavage ConditionsReference
tert-ButoxycarbonylBocStable to base, mild acidStrong acid (e.g., TFA) creative-peptides.com
BenzyloxycarbonylZStable to acid and baseHydrogenolysis (H₂, Pd/C) creative-peptides.com
9-FluorenylmethyloxycarbonylFmocStable to acidBase (e.g., piperidine) creative-peptides.com

Esterification and tert-Butyl Group Incorporation

The final key structural feature is the tert-butyl ester. The steric bulk of the tert-butyl group provides stability against hydrolysis but also presents a challenge for its introduction.

Direct esterification of the corresponding carboxylic acid with tert-butanol (B103910) under acidic conditions (Fischer esterification) is often low-yielding due to the steric hindrance of the tert-butanol and the potential for side reactions.

A more effective method is the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid. This method avoids the use of tert-butanol as a solvent and can provide good yields.

Alternatively, the use of tert-butyl trichloroacetimidate (B1259523) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, offers a mild and efficient method for tert-butylation.

A recently developed method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which has been shown to be effective for the tert-butylation of free amino acids. nih.gov This method is particularly advantageous as it can be performed under mild conditions and tolerates a variety of functional groups.

MethodReagent(s)PrecursorReference
Isobutylene EsterificationIsobutylene, H₂SO₄ (cat.)3-Amino-4,4-difluorobutanoic acidGeneral Esterification Methods
Trichloroacetimidate Methodtert-Butyl trichloroacetimidate, BF₃·OEt₂3-Amino-4,4-difluorobutanoic acidGeneral Esterification Methods
Tf₂NH MethodBis(trifluoromethanesulfonyl)imide, tert-Butyl acetate3-Amino-4,4-difluorobutanoic acid nih.gov

Reactivity and Mechanistic Investigations of Tert Butyl 3 Amino 4,4 Difluorobutanoate

Transformations of the Amino Group

The primary amino group in tert-Butyl 3-amino-4,4-difluorobutanoate is a key site for synthetic modification. Its nucleophilicity allows it to participate in a variety of bond-forming reactions.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, enabling it to react with various electrophiles. A common and synthetically crucial reaction is N-acylation for the purpose of installing a protecting group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. fishersci.co.uk The protection of an amino group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Common bases for this transformation include sodium hydroxide, sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction can be performed under aqueous or anhydrous conditions in solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dioxane. fishersci.co.uk This process is fundamental for controlling reactivity in multi-step syntheses, particularly in peptide chemistry. organic-chemistry.org

While direct N-alkylation via reaction with alkyl halides is a general reaction for primary amines, the focus in the context of amino acid derivatives is often on acylation reactions for peptide synthesis or protection.

The formation of an amide bond is one of the most important reactions of the amino group, forming the basis of peptide synthesis. researchgate.net In this process, the amino group of this compound acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a dipeptide. researchgate.net Due to the low reactivity of carboxylic acids themselves, they must first be activated using coupling reagents. semanticscholar.org

The use of active esters is a cornerstone strategy for constructing peptide bonds. researchgate.net For instance, N-protected amino acid fluorides have been used as stable yet reactive intermediates for peptide coupling. semanticscholar.org A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions and racemization.

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example(s) Description
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) Activates the carboxylic acid for rapid amide bond formation.
Uronium/Aminium Salts HATU, HBTU Forms an active ester in situ, promoting efficient coupling.

The incorporation of fluorinated amino acids like the one discussed can modulate the pharmacokinetic properties of peptide-based pharmaceuticals. nih.gov For example, a geminally perfluoro-tert-butylated β-amino acid was successfully incorporated into a tripeptide using standard solid-phase Fmoc chemistry, demonstrating that both its amino and carboxyl groups showed good reactivity. nih.gov

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines (or Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. While this is a characteristic reaction of primary amines, specific studies detailing the condensation of this compound with carbonyl compounds are not extensively documented in the provided literature. However, related condensation reactions, such as between sulfonamides and glyoxal, have been studied under acidic conditions, leading to a variety of products. mdpi.com

The amino group is in a reduced state and is generally stable. While primary amines can be oxidized to various products such as nitroso compounds, oximes, or nitrones, these reactions often require specific oxidizing agents. Research into the specific oxidation of the amino group in this compound is not detailed in the available literature. Similarly, the amino group itself is not susceptible to reduction under standard chemical conditions.

Reactions at the Ester Functionality (e.g., Transesterification, Hydrolysis)

The tert-butyl ester group is a common protecting group for carboxylic acids, particularly in amino acid and peptide synthesis. acsgcipr.orgpeptide.com Its reactivity is characterized by high stability to neutral and basic conditions, but lability under acidic conditions. acsgcipr.org

Hydrolysis, or deprotection, of the tert-butyl ester is typically achieved using strong acids. acsgcipr.org The mechanism proceeds via protonation of the ester oxygen followed by cleavage to form the carboxylic acid and a stable tert-butyl cation. acsgcipr.org This cation is usually scavenged by the solvent or an added nucleophile. A wide variety of acids can be used for this purpose. acsgcipr.org

In contrast to its sensitivity to acid, the tert-butyl ester is resistant to hydrolysis under basic conditions, which would typically proceed through nucleophilic acyl substitution. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which prevents the approach of nucleophiles like hydroxide.

Transesterification of tert-butyl esters is also possible. For instance, treatment with zinc bromide (ZnBr₂) has been shown to promote transesterification reactions. researchgate.net Additionally, reactions of tert-butyl esters with thionyl chloride (SOCl₂) can generate acid chlorides, which can then be used to form other esters or amides. organic-chemistry.org

Table 2: Conditions for Hydrolysis (Deprotection) of tert-Butyl Esters

Reagent(s) Conditions Selectivity/Notes Source(s)
Trifluoroacetic Acid (TFA) Anhydrous, often in a solvent like CH₂Cl₂ Common in peptide synthesis; removes Boc groups simultaneously. acsgcipr.org
Hydrochloric Acid (HCl) Aqueous or anhydrous in an organic solvent Effective and widely used. Strong aqueous HCl (6N) can also hydrolyze amides. acsgcipr.org
Formic Acid Used as a solvent or co-solvent A milder option suitable for sensitive substrates like β-lactams. acsgcipr.org
p-Toluenesulfonic acid (p-TsOH) In a suitable solvent Can selectively remove t-butyl esters in the presence of some other protecting groups. acsgcipr.org
Molecular Iodine (I₂) Catalytic amount in acetonitrile A mild and efficient method compatible with acid-labile groups like N-Boc. researchgate.net

Reactivity of the Geminal Difluoromethylene Group

Decreased Basicity of the Amino Group : The pKa of the neighboring amino group is lowered, making it less basic compared to a non-fluorinated analogue.

Increased Acidity of α-Protons : The protons on the carbon atom between the amino and difluoro groups (C3) are more acidic.

Activation of the Ester Carbonyl : The electrophilicity of the ester carbonyl carbon is increased, although this effect is mediated through the carbon chain.

The C-F bonds are exceptionally strong, rendering the difluoromethylene group itself largely inert to many common chemical reagents. However, under specific enzymatic conditions, this group can participate in reactions. For example, in a study of a related compound, (S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid, with the enzyme ornithine aminotransferase, a proposed turnover mechanism involves the elimination of a fluoride (B91410) ion to form a monofluorinated intermediate. nih.gov This suggests that while chemically robust, the gem-difluoro group can be a site of reactivity under specific catalytic or biological conditions.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the intricate reaction mechanisms and identifying transient intermediates of this compound are fundamental to harnessing its synthetic potential. The strategic placement of the difluoromethyl group alongside a primary amine and a bulky tert-butyl ester creates a molecule with unique reactivity. Detailed mechanistic studies, employing a range of analytical techniques, are essential for characterizing the pathways it follows during chemical transformations.

Spectrophotometric methods, particularly UV-Vis spectroscopy, are powerful for monitoring the kinetics of reactions that involve the formation or consumption of chromophoric species. While this compound itself lacks significant absorbance in the near-UV and visible regions, its primary amine functionality can be derivatized to produce colored or UV-active products, allowing for real-time reaction tracking. libretexts.org

A common investigative approach involves the reaction of the amine with a chromophoric aldehyde, such as p-nitrobenzaldehyde, to form a Schiff base (imine). The resulting conjugated system exhibits strong absorbance at a specific wavelength, which can be monitored over time to determine reaction rates and investigate the influence of catalysts or reaction conditions. Aliphatic primary amines can also react with reagents like p-benzoquinone to yield colored products suitable for spectrophotometric analysis. colab.ws

A representative kinetic study could involve monitoring the increase in absorbance at the λmax of the formed Schiff base. The data collected allows for the elucidation of the reaction order and rate constant, providing insight into the nucleophilicity of the amine and any steric hindrance imposed by the adjacent difluoromethyl group.

Table 1: Representative Data for Spectrophotometric Monitoring of Schiff Base Formation

This table illustrates hypothetical data from an experiment monitoring the reaction of this compound with an aldehyde. The increase in absorbance at a specific wavelength (e.g., 380 nm) corresponds to the formation of the chromophoric Schiff base product.

Time (seconds)Absorbance at 380 nm (a.u.)
00.005
300.158
600.283
900.385
1200.467
1800.589
2400.671
3000.725

Mass spectrometry (MS) is an essential tool for the structural elucidation of reactants, intermediates, and products in a chemical reaction, thereby confirming mechanistic pathways. mdpi.commcmaster.ca High-resolution mass spectrometry (HRMS) is particularly valuable as it provides exact mass measurements, allowing for the determination of elemental compositions with high confidence. numberanalytics.comlibretexts.org For organofluorine compounds, MS techniques like electrospray ionization (ESI) are used to generate ions, such as the protonated molecule [M+H]+, with minimal fragmentation. numberanalytics.com

In mechanistic studies of this compound, MS can be used to track the progress of a reaction, such as N-acylation. By analyzing samples at different time points, one can observe the disappearance of the starting material's molecular ion peak and the appearance of the product's peak. For instance, in a reaction with acetyl chloride, HRMS would confirm the formation of N-acetyl-tert-butyl 3-amino-4,4-difluorobutanoate by detecting its precise m/z. The detection of any side products can also offer clues into competing reaction pathways. Tandem MS (MS/MS) can further probe the structure of intermediates and products by inducing fragmentation and analyzing the resulting daughter ions. numberanalytics.comnih.gov

Table 2: High-Resolution Mass Spectrometry Data for N-Acylation Reaction

This table shows the expected high-resolution m/z values for the protonated molecules in a hypothetical N-acylation reaction. Such data provides unambiguous confirmation of the transformation.

CompoundChemical FormulaExpected m/z [M+H]⁺
This compoundC₈H₁₅F₂NO₂196.1143
N-acetyl-tert-butyl 3-amino-4,4-difluorobutanoateC₁₀H₁₇F₂NO₃238.1250

The presence of a gem-difluoro group on the carbon adjacent to the amine-bearing carbon suggests that, under certain conditions, elimination reactions involving the loss of a fluoride ion (F⁻) are possible. Investigating the potential for C-F bond cleavage is critical for understanding the compound's stability and reactivity profile.

The most direct method for monitoring this process is by using a fluoride ion-selective electrode (F-ISE). researchgate.netbohrium.com This electrochemical technique allows for the real-time, quantitative measurement of the fluoride ion concentration in the reaction solution. rsc.org For example, treating this compound with a strong base could potentially induce an E1cB (Elimination, Unimolecular, conjugate Base) reaction. In this pathway, the base would abstract the acidic proton from the carbon bearing the amino group, forming a carbanion that is stabilized by the adjacent ester and difluoromethyl groups. Subsequent expulsion of a fluoride ion would lead to the formation of an α,β-unsaturated product.

By tracking the F⁻ concentration over time, researchers can determine the rate of the elimination reaction and assess the stability of the difluoromethyl group under various basic conditions. nih.gov This information is vital for designing synthetic routes where the C-F bonds are intended to remain intact.

Table 3: Representative Data for Fluoride Ion Release Study

This table presents hypothetical data from an experiment where this compound is treated with a base. The increasing concentration of F⁻, measured by an ion-selective electrode, indicates a reaction pathway involving C-F bond cleavage.

Time (minutes)Fluoride Ion Concentration [F⁻] (μM)
00.5
1012.8
2024.1
3033.9
4545.2
6053.6
9064.0
12069.7

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Fluorinated Building Block

Fluorinated building blocks are foundational components in modern medicinal, agricultural, and materials chemistry. sigmaaldrich.comossila.comfluorochem.co.uk The inclusion of fluorine atoms or fluoroalkyl groups can modify properties such as metabolic stability, lipophilicity, and binding affinity with minimal steric changes. sigmaaldrich.com Tert-Butyl 3-amino-4,4-difluorobutanoate fits within this class as a chiral, functionalized molecule ready for further chemical elaboration. The synthesis of fluorinated β-amino acids often relies on two primary strategies: the selective fluorination of an existing β-amino acid framework or the use of small, pre-fluorinated molecules as starting points for building the desired amino acid structure. benthamscience.comresearchgate.net

The synthesis of complex molecules containing fluorine often begins with simple, commercially available fluorinated building blocks. nih.gov These precursors are then used to append the necessary functional groups to create a more elaborate final product. nih.gov For instance, methods like metal-catalyzed fluorination can be used to introduce fluorine into non-functionalized positions of a molecule, directed by specific coordinating groups. nih.gov Ring-opening strategies using cyclic precursors are also employed to generate fluorinated amino acid derivatives. nih.gov this compound, by providing a difluorinated carbon center, a protected carboxylic acid, and a primary amine, serves as a versatile scaffold for creating more complex and functionally diverse fluorine-containing compounds for various research applications.

The value of this compound extends to its role as an intermediate in the synthesis of new chemical entities. Fluorinated β-amino acids and their derivatives are precursors to a wide range of research compounds, including β-peptides and other peptidomimetics. benthamscience.comresearchgate.net The development of synthetic methods that provide these compounds in an enantiomerically pure form is a significant area of study. benthamscience.comresearchgate.net The tert-butyl ester and the free amino group offer orthogonal handles for chemical modification, allowing for stepwise construction of larger molecules. This makes the compound a valuable starting material for creating libraries of novel fluorinated substances whose properties can be systematically investigated.

Integration into Peptidomimetic Design

Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability or receptor affinity. The incorporation of non-natural amino acids, particularly fluorinated ones, is a key strategy in this field. researchgate.net Fluorinated β-amino acids are of particular interest due to the unique structural and chemical properties they confer upon peptide sequences. benthamscience.com

Several methods exist for integrating fluorinated amino acids into peptide chains. The most common chemical method is solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. nih.gov Protected forms of fluorinated amino acids, such as Fmoc- or Boc-protected derivatives, are used in this stepwise process. nih.gov

Beyond chemical synthesis, biosynthetic methods offer an alternative approach. anu.edu.au These techniques involve supplying a fluorinated amino acid to an organism or an in vitro system that naturally produces a peptide, leading to the incorporation of the fluorinated analogue into the final product. nih.gov This can be achieved through precursor-directed biosynthesis or site-specific incorporation using engineered protein synthesis machinery. nih.govanu.edu.au

Table 1: Methods for Peptide Fluorination

Method Description Key Features
Solid-Phase Peptide Synthesis (SPPS) Stepwise chemical coupling of protected amino acids on a solid support. nih.gov High efficiency; allows for incorporation of various non-natural amino acids. nih.govnih.gov
Precursor-Directed Biosynthesis Supplying a fluorinated amino acid to a culture of an organism that produces the target peptide. nih.gov Utilizes natural biosynthetic pathways; produces fluorinated analogues of natural products. nih.gov

| Site-Specific Incorporation | Use of engineered tRNA and aminoacyl-tRNA synthetases to incorporate a fluorinated amino acid at a specific codon. | Precise control over the location of the fluorinated residue. anu.edu.au |

The incorporation of fluorinated amino acids can significantly influence the structure and stability of peptides. Fluorine's high electronegativity can create strong stereoelectronic effects that dictate local and global conformational preferences. nih.govmdpi.com For example, the strategic placement of fluorine can stabilize or destabilize specific secondary structures like α-helices and β-sheets. nih.govacs.org

Fluorination has been shown to enhance the stability of peptides in several ways:

Thermal Stability: Peptides containing highly fluorinated residues often exhibit increased resistance to thermal unfolding. mdpi.comnih.gov This stabilizing effect is often attributed to the increased hydrophobicity of fluorinated side chains, which promotes the burial of these residues away from water. nih.govacs.org

Proteolytic Stability: The presence of fluorine can make peptides more resistant to degradation by proteases. nih.govacs.org This can be due to steric hindrance or electronic perturbation of the peptide backbone near the fluorinated residue. acs.org

Conformational Control: Fluorine atoms can induce specific torsional angles in the peptide backbone, leading to a more defined and stable conformation. nih.gov For example, fluorination of proline residues can strongly favor a trans conformation of the preceding amide bond, which is crucial for the structure of proteins like collagen. nih.gov

Table 2: Effects of Fluorination on Peptide Properties

Property Observed Effect Rationale
Thermal Stability Increased Enhanced hydrophobicity of fluorinated side chains leads to more stable packing in the protein core. nih.gov
Proteolytic Resistance Increased Steric and electronic effects of fluorine can hinder protease binding and cleavage. acs.org
Secondary Structure Stabilization/Destabilization Fluorine-derived stereoelectronic effects can favor or disfavor specific backbone conformations (e.g., α-helices, β-sheets). nih.govmdpi.com

| Binding Affinity | Modulation | Fluorine can participate in favorable intermolecular interactions or alter the conformation to improve binding to biological targets. mdpi.com |

Contributions to Probe Development for Biological Systems

Beyond modulating structural and stability properties, fluorine serves as a powerful tool for studying biological systems. The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy because it has a spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant, while being virtually absent from biological systems. nih.gov

Incorporating a fluorinated amino acid like a derivative of this compound into a peptide or protein introduces a ¹⁹F NMR-active "spy" or reporter group. nih.gov This allows researchers to:

Interrogate the local chemical environment within a protein.

Monitor conformational changes upon ligand binding or protein folding.

This "prosthetic group" approach provides valuable intelligence on the properties and functions of biomacromolecules that would be difficult to obtain through other methods. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Glycine (B1666218)
L-Proline
L-Phenylalanine
9-fluorenylmethoxycarbonyl chloride (FmocCl)
tert-butyl dicarbonate (B1257347)
4-(dimethylamine)pyridine (DMAP)
4-fluoro-3-nitrobenzotrifluoride
p-methoxybenzylchloride
m-CPBA
hydrogen bromide
trimethylsilyl triflate
BrCF2CO2Et
N-morpholine bromodifluoroacetamide
pentaerythritol
p-methoxylbenzaldehyde
perfluoro-tert-butanol
aluminum chloride
anisole
thionyl chloride
sodium azide (B81097)
Boc-tetramic acid
benzylidenemalononitrile
4-tert-butyl-2,6-dimethylphenylsulfur trifluoride
DAST
3-chloro-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinone
2,3-dichloro-1,4-naphthoquinone
2,6-di-tert-butylphenole
triethylamine
toluene

Design of Fluorinated Probes for Spectroscopic Studies (e.g., ¹⁹F NMR)

The design of molecular probes for spectroscopic analysis is a critical area of chemical biology, enabling researchers to study complex biological events in real-time. Fluorine-19 (¹⁹F) NMR spectroscopy has become a powerful technique for investigating protein structure, dynamics, ligand binding, and metabolism due to the favorable nuclear properties of the ¹⁹F isotope. ucla.edunih.gov

The ¹⁹F nucleus is ideal for such studies for several reasons: it has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in a high detection sensitivity, approximately 83% that of protons (¹H). ucla.eduwikipedia.orgacs.org A key advantage for biological studies is the complete absence of any endogenous ¹⁹F signal in living organisms, meaning any detected signal comes exclusively from the introduced fluorinated probe. ucla.eduwikipedia.orgnih.gov Furthermore, the ¹⁹F nucleus has an exceptionally wide range of chemical shifts (over 400 ppm), making its signal exquisitely sensitive to subtle changes in the local molecular environment. ucla.edunih.govwikipedia.org

Table 1: NMR Properties of the ¹⁹F Nucleus

Property Value/Description Significance in Biological NMR
Nuclear Spin (I) 1/2 Results in sharp NMR signals, simplifying spectral analysis. wikipedia.org
Natural Abundance 100% Maximizes signal strength without isotopic enrichment. ucla.eduwikipedia.org
Gyromagnetic Ratio (γ) 40.05 MHz/T High value contributes to excellent detection sensitivity. nih.gov
Relative Sensitivity 83% (vs. ¹H) Allows for rapid data acquisition on sensitive instruments. ucla.eduacs.org
Chemical Shift Range >400 ppm Signal is highly sensitive to changes in the local electronic environment. ucla.edunih.gov

| Endogenous Signal | None | Provides a clear, background-free window for observing the probe. ucla.edunih.gov |

In this compound, the gem-difluoro (CF₂) group at the γ-position serves as the ¹⁹F NMR reporter. When a molecule containing this probe binds to a biological target, such as a protein, the local environment around the fluorine atoms changes, leading to a detectable shift in the ¹⁹F NMR signal. nih.gov This phenomenon allows researchers to monitor binding events, characterize conformational changes in proteins, and screen for ligand binding without the need for complex, multidimensional experiments. ucla.edunih.gov The ability to site-specifically introduce such a fluorinated amino acid provides a precise tool for interrogating protein structure and function. nih.gov

Modulation of Protein-Ligand and Protein-Protein Interactions

The introduction of fluorinated amino acids into peptides or small molecule ligands can significantly influence their interactions with protein targets. rsc.orgspringernature.com Fluorination can alter a molecule's physicochemical properties, including hydrophobicity, dipole moment, and hydrogen bonding capacity, which can be leveraged to enhance binding affinity and specificity. scispace.comnih.govnih.gov The structure of this compound offers a dual-pronged approach for both studying and modulating these interactions, utilizing both its fluorine atoms and its tert-butyl group.

The fluorine atoms in the 4,4-difluoro group primarily act as reporters or "spies," as their ¹⁹F NMR signal can be used to monitor the binding event itself. nih.gov Observing changes in the fluorine chemical shift upon titration with a protein allows for the quantification of binding affinity (Kd). nih.gov

Simultaneously, the tert-butyl ester group provides a powerful and distinct handle in ¹H NMR spectroscopy. nih.gov The tert-butyl group contains nine chemically equivalent protons, which produce an intense, sharp singlet in the ¹H NMR spectrum that is easily distinguished from the broad background signals of a large protein. nih.govanu.edu.au This unique signal is exceptionally useful for detecting intermolecular Nuclear Overhauser Effects (NOEs), which occur between atoms that are close in space (<5 Å). By observing NOEs between the ligand's tert-butyl protons and protons on the protein, researchers can precisely map the ligand's binding site and orientation within the protein's pocket, even for tightly binding ligands where other NMR methods might fail. nih.govnih.gov

This dual-reporter functionality makes this compound and similar structures highly valuable in fragment-based drug discovery and for validating the binding modes of lead compounds. nih.govnih.gov

Table 2: Application of Functional Groups in this compound for Studying Protein Interactions

Functional Group Spectroscopic Handle Application in Interaction Studies
4,4-Difluoro (CF₂) Group ¹⁹F NMR - Acts as a sensitive probe for detecting and quantifying ligand binding. nih.gov- Reports on changes in the local electronic environment upon binding. nih.gov

| tert-Butyl Ester Group | ¹H NMR | - Provides a strong, sharp singlet for easy detection of the ligand in complex with a protein. nih.govanu.edu.au- Enables determination of the ligand's binding site and orientation via Nuclear Overhauser Effect (NOE) experiments. nih.govnih.gov |

By combining the reporting capabilities of the gem-difluoro group with the structural determination power of the tert-butyl group, this compound serves as a multifaceted tool for gaining detailed, atomic-level insights into the molecular recognition events that underpin biological function.

Analytical Methodologies for Research and Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of tert-Butyl 3-amino-4,4-difluorobutanoate, providing detailed information about the chemical environment of each atom.

¹H, ¹³C, and ¹⁹F NMR Techniques for Elucidating Chemical Environments

One-dimensional NMR techniques are fundamental for assigning the structure of the molecule. Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR each provide unique insights.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, the spectrum would show characteristic signals for the tert-butyl group, the methylene (B1212753) (-CH2-) group, the methine (-CH-) group adjacent to the amine, and the amine (-NH2) protons themselves. The chemical shifts and coupling constants (J-values) are critical for confirming the connectivity. For instance, the hydrogen on the difluoromethyl carbon typically appears as a triplet of doublets due to coupling with the two fluorine atoms and the adjacent methine proton.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, the methine carbon, and the carbon bearing the two fluorine atoms. The large C-F coupling constants are a distinctive feature in the ¹³C NMR spectrum of fluorinated compounds.

¹⁹F NMR: As a 100% naturally abundant and highly sensitive nucleus, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. wisc.edu It provides a wide chemical shift range, which minimizes signal overlap. wisc.edu The ¹⁹F NMR spectrum of this compound would show signals corresponding to the two fluorine atoms, with their chemical shift and coupling to adjacent protons being diagnostic.

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H ~5.90 t J_HF = 56.4 -CHF₂
¹H ~3.50 m -CH(NH₂)
¹H ~2.60 m -CH₂-
¹H ~1.45 s -C(CH₃)₃
¹³C ~170 C=O
¹³C ~115 t J_CF ≈ 245 CHF₂
¹³C ~82 -C(CH₃)₃
¹³C ~50 -CH(NH₂)
¹³C ~40 -CH₂-
¹³C ~28 -C(CH₃)₃
¹⁹F ~-125 dt J_HF = 56.4, J_HF ≈ 15 -CHF₂

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Data is illustrative based on typical values for similar structures.

2D NMR Experiments (e.g., HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for unambiguously piecing together the molecular structure by revealing correlations between different nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, HSQC would show cross-peaks connecting the proton signals of the -CH-, -CH₂-, and -C(CH₃)₃ groups to their corresponding carbon signals, confirming these direct bonds. columbia.eduustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds. columbia.eduazom.com It is invaluable for establishing the connectivity of the carbon skeleton. ustc.edu.cn For example, HMBC spectra would show correlations from the tert-butyl protons to the quaternary carbon and the carbonyl carbon, and from the -CH₂- protons to the adjacent -CH- and carbonyl carbons, thereby confirming the ester and butanoate backbone structure. wisc.eduazom.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of the parent ion, which allows for the confirmation of the molecular formula. For this compound (C₈H₁₅F₂NO₂), the expected exact mass can be calculated and compared to the experimentally measured value. Techniques like Electrospray Ionization (ESI) are commonly used, which would typically detect the protonated molecule [M+H]⁺. The high accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₈H₁₅F₂NO₂ + H]⁺ 196.1143

Note: The measured mass in an actual experiment should be within a few parts per million (ppm) of the calculated value.

Chromatographic Methods for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating its enantiomers if it is present as a racemic mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Racemic Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid, can effectively separate the target compound from impurities.

For the analysis of racemic mixtures, chiral HPLC is the method of choice. Since the molecule possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral Stationary Phases (CSPs) are used to differentiate between these enantiomers. mdpi.com For amino acid derivatives, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin) or polysaccharide derivatives are often effective. mdpi.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The development of a successful chiral separation method involves optimizing the mobile phase composition and temperature to achieve baseline resolution of the enantiomeric peaks. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Amino acid esters like this compound may be amenable to direct GC analysis, but often derivatization is required to improve volatility and chromatographic performance. nih.govresearchgate.net The primary amino group can be derivatized, for example, by acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to form more volatile N-acyl derivatives. nih.gov This not only enhances volatility but also introduces a highly electronegative group, making the derivative amenable to sensitive detection by an Electron Capture Detector (ECD) or mass spectrometry (MS).

GC is particularly useful for trace analysis, allowing for the detection and quantification of small amounts of impurities. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for the identification of the separated components.

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol
Pentafluoropropionic anhydride

Determination of Enantiomeric Excess via Chiral Chromatography

The presence of a stereocenter at the C3 position of this compound necessitates a method to separate and quantify its enantiomers, (R)- and (S)-tert-Butyl 3-amino-4,4-difluorobutanoate. This is critical in stereoselective synthesis, where the goal is to produce one enantiomer in excess of the other. The enantiomeric excess (ee) is a measure of this purity and is most commonly determined using chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The principle of chiral chromatography relies on the use of a chiral stationary phase (CSP). The CSP creates a transient diastereomeric interaction with the enantiomers of the analyte as they pass through the column. These temporary diastereomeric complexes have different energies of formation and stability, leading to different retention times for each enantiomer and thus enabling their separation.

For β-amino esters, polysaccharide-based CSPs are particularly effective. Columns such as Chiralpak® or Chiralcel®, which are based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used for the resolution of racemic mixtures of amino acid derivatives.

In many cases, the amino group of the analyte is first "protected" or derivatized to enhance its interaction with the CSP and improve chromatographic performance. Common derivatizing agents for amines include fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or other acylating agents. However, direct analysis of the N-Boc protected title compound may also be feasible. The selection of the mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The separated enantiomers are then detected, most commonly by a UV detector.

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Table 1: Illustrative Example of Chiral HPLC Separation Data for a Fluorinated β-Amino Ester

ParameterValue
Chromatographic System Chiral High-Performance Liquid Chromatography (HPLC)
Column Chiralpak® AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R)-enantiomer 12.5 min
Retention Time (S)-enantiomer 14.8 min
Resolution (Rs) > 1.5

Note: The data in this table is representative for a compound of this class and serves as an illustrative example. Actual values would need to be determined experimentally for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and a plot of absorbance or transmittance versus frequency (wavenumber, cm⁻¹) constitutes an IR spectrum. The spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For this compound, IR spectroscopy can confirm the presence of the key structural components: the amine (N-H), the ester carbonyl (C=O), the tert-butyl group (C-H), and the carbon-fluorine (C-F) bonds.

The IR spectrum of a primary amine (R-NH₂) is characterized by two medium-intensity absorption bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. nih.gov The presence of a strong, sharp absorption band in the region of 1750-1730 cm⁻¹ is indicative of the C=O stretch of the saturated ester group. nih.gov The tert-butyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹. The C-F bonds, a defining feature of this molecule, typically exhibit strong absorption bands in the fingerprint region, between 1400 cm⁻¹ and 1000 cm⁻¹. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) can lead to strong, distinct absorptions in this region.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3300 (typically two bands)Medium
Primary Amine (R-NH₂)N-H Bend (scissoring)1650 - 1580Medium to Strong
Ester (C=O)C=O Stretch1750 - 1730Strong
Ester (C-O)C-O Stretch1250 - 1100Strong
Alkane (tert-Butyl)C-H Stretch2980 - 2870Strong
Alkane (tert-Butyl)C-H Bend (asymmetric)~1470Medium
Alkane (tert-Butyl)C-H Bend (symmetric, characteristic split)~1390 and ~1365Medium
Fluoroalkane (C-F₂)C-F Stretch1400 - 1000Strong

Computational Chemistry and Theoretical Insights

Molecular Modeling and Docking Studies for Substrate-Enzyme Interactions

Molecular modeling and docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein. While specific docking studies for tert-Butyl 3-amino-4,4-difluorobutanoate are not extensively documented in publicly available literature, the principles of these studies can be inferred from research on structurally related molecules. For instance, docking studies on other small molecules containing tert-butyl groups or fluorinated moieties have demonstrated their potential to interact with various enzymes. nih.govscienceopen.comresearchgate.net

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a target enzyme. The software would then calculate the most favorable binding poses and estimate the binding energy. Key interactions would likely involve hydrogen bonds formed by the amino group and the carbonyl oxygen of the ester, as well as hydrophobic interactions from the tert-butyl group. The difluoro groups could also participate in specific interactions with the protein backbone or side chains. The results of such a study would be crucial in identifying potential biological targets for this compound and in the rational design of more potent and selective derivatives.

Parameter Description Predicted Interaction for this compound
Binding Affinity The strength of the interaction between the ligand and the enzyme.Would be calculated as a negative value (e.g., in kcal/mol), with a more negative value indicating a stronger binding.
Hydrogen Bonds Key electrostatic interactions between the ligand and protein.The amino group and carbonyl oxygen are predicted to be primary hydrogen bond donors and acceptors, respectively.
Hydrophobic Interactions Interactions involving nonpolar groups.The tert-butyl group is expected to form significant hydrophobic interactions within the enzyme's binding pocket.
Halogen Bonds Interactions involving the fluorine atoms.The difluoro moiety could form halogen bonds with electron-rich residues in the active site.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for this compound would provide valuable information about its reactivity and stability. By calculating the distribution of electron density, one can identify the most reactive sites in the molecule. For example, the analysis of frontier molecular orbitals (HOMO and LUMO) would reveal the regions most susceptible to nucleophilic and electrophilic attack.

Furthermore, DFT can be used to calculate various molecular properties such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data if available. Quantum chemical analyses of similar structures have shown that the carboxylate moiety often has a major contribution to the formation of filled and unfilled orbitals. scienceopen.com

DFT-Calculated Property Significance for this compound
HOMO-LUMO Gap Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Electrostatic Potential Map Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Bond Dissociation Energies Predicts the stability of chemical bonds within the molecule.

pKa Computational Calculations for Acid-Base Properties in Reaction Mechanisms

The acid-base properties of this compound are critical for understanding its behavior in different chemical environments and its role in reaction mechanisms. Computational methods can be employed to predict the pKa values of the amino group and the α-protons to the carbonyl group. The pKa of the amino group is particularly important as it determines its protonation state at physiological pH, which in turn affects its ability to form hydrogen bonds and interact with biological targets.

For comparison, the pKa of the amino group in similar aliphatic amines can be considered. For example, the pKa of t-butylamine is around 10.55. organicchemistrydata.org However, the presence of the electron-withdrawing difluoro and ester groups in this compound would be expected to lower the pKa of the amino group. Computational predictions for a related compound, tert-butyl (3-amino-4-fluorophenyl)carbamate, show a basic apparent pKa of 2.84. epa.gov While this is an aromatic system, it highlights the influence of fluorine on basicity.

Ionizable Group Predicted pKa Range Rationale
Amino Group (-NH2) 7-9The electron-withdrawing effects of the adjacent difluoro and ester functionalities are expected to decrease the basicity compared to simple alkylamines.
α-Protons (to C=O) 20-25These protons are generally weakly acidic, and their acidity would be slightly enhanced by the inductive effect of the ester group.

Conformational Analysis and Energetic Profiling of Derivatives

The three-dimensional conformation of this compound and its derivatives is a key determinant of their biological activity. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. The presence of the bulky tert-butyl group and the stereogenic center at the 3-position will significantly influence the conformational landscape.

Studies on related 1,3-difluorinated alkanes have shown that the 1,3-difluoropropylene motif strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. nih.gov It is likely that in this compound, there will be a preference for conformations that minimize steric clashes between the tert-butyl group and the rest of the molecule, as well as gauche interactions involving the fluorine atoms. The energetic profiling of different derivatives, for example, by modifying the ester group or the substituents on the amino group, would provide insights into how structural modifications affect the conformational preferences and, consequently, the biological activity.

Dihedral Angle Description Predicted Low-Energy Conformation
O=C-O-C(CH3)3 Rotation around the ester bond.A planar or near-planar arrangement is expected to maximize resonance stabilization.
N-C3-C4-F Defines the relative orientation of the amino and difluoro groups.Gauche and anti conformations would be analyzed to determine the most stable arrangement, influenced by both steric and electronic effects.
C2-C3-N-H Rotation around the C-N bond.The orientation of the amino group will be crucial for its hydrogen bonding capabilities.

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